

# Chemical structure and properties of fosbretabulin disodium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fosbretabulin disodium

Cat. No.: B15608963 Get Quote

# Fosbretabulin Disodium: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Promising Vascular Disrupting Agent

### **Abstract**

**Fosbretabulin disodium**, a water-soluble prodrug of combretastatin A4, is a potent vascular disrupting agent (VDA) that has been the subject of extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mechanism of action. By targeting the tumor vasculature, fosbretabulin induces a rapid and selective shutdown of blood flow within solid tumors, leading to extensive tumor necrosis. This document details the key signaling pathways affected by fosbretabulin and provides established experimental protocols for its evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

# **Chemical Structure and Physicochemical Properties**

Fosbretabulin is a phosphate ester derivative of the natural stilbenoid phenol, combretastatin A4, which is originally isolated from the African bush willow tree, Combretum caffrum.[1][2][3] The disodium salt formulation enhances its water solubility, making it suitable for intravenous



administration.[2][3] Upon administration, it is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[2][4]

| Property          | Value                                                                          | Reference |
|-------------------|--------------------------------------------------------------------------------|-----------|
| IUPAC Name        | disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | [2][5]    |
| Synonyms          | Combretastatin A-4 phosphate disodium, CA4P disodium, CA4DP                    | [1][2]    |
| CAS Number        | 168555-66-6                                                                    | [1][2]    |
| Molecular Formula | C18H19Na2O8P                                                                   | [2][5]    |
| Molecular Weight  | 440.29 g/mol                                                                   | [1][6]    |
| Appearance        | White to off-white solid                                                       | [7]       |
| Solubility        | Water: 28 mg/mL (63.59 mM)                                                     | [6]       |

### **Mechanism of Action**

Fosbretabulin exerts its potent antitumor effects through a dual mechanism of action that primarily targets the tumor's vascular network.

### Microtubule Destabilization

The active metabolite, combretastatin A4, is a potent inhibitor of tubulin polymerization.[8][9] It binds to the colchicine-binding site on  $\beta$ -tubulin, thereby preventing the assembly of microtubules.[1][9] This disruption of the microtubule cytoskeleton is particularly effective in rapidly proliferating endothelial cells of the tumor neovasculature.[8] The depolymerization of microtubules leads to a change in endothelial cell shape, causing them to round up and detach, ultimately leading to mitotic arrest and apoptosis.[1][2][3]

# Disruption of Endothelial Cell Junctions and Signaling



# Foundational & Exploratory

Check Availability & Pricing

Fosbretabulin also disrupts the integrity of the tumor vasculature by affecting cell-cell junctions. It has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[2][3] This leads to the disruption of the VE-cadherin/ $\beta$ -catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the maintenance of vascular barrier integrity.[1][2][3] The combined effect of microtubule destabilization and junctional disruption leads to increased vascular permeability, vascular collapse, and a rapid shutdown of tumor blood flow, resulting in ischemic necrosis of the tumor tissue.[2][3][8]





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Fosbretabulin Disodium.



# **Biological Activity**

The biological activity of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various in vitro and in vivo models.

| Parameter                               | Value    | Assay System    | Reference |
|-----------------------------------------|----------|-----------------|-----------|
| Tubulin Polymerization IC50             | 2.4 μΜ   | Cell-free assay | [1][10]   |
| β-Tubulin Binding Kd                    | 0.4 μΜ   | Cell-free assay | [1]       |
| Endothelial Cell<br>Reorganization EC50 | 0.007 μΜ | Rat A10 cells   | [1]       |

# **Preclinical and Clinical Development**

**Fosbretabulin disodium** has undergone extensive evaluation in numerous preclinical models and has advanced into clinical trials for a variety of solid tumors.

### **Preclinical Studies**

Preclinical studies have consistently demonstrated the potent vascular-disrupting effects of fosbretabulin in a wide range of tumor models. These studies have shown that fosbretabulin causes a rapid reduction in tumor blood flow, leading to extensive central necrosis.[8][11]

### **Clinical Trials**

Fosbretabulin has been investigated in multiple clinical trials, both as a monotherapy and in combination with other anticancer agents.[4][8] Notable trials have focused on anaplastic thyroid cancer, non-small cell lung cancer, and platinum-resistant ovarian cancer.[1][4][11] A Phase I trial established a maximum tolerated dose of 65 mg/m².[12] A Phase II trial in anaplastic thyroid carcinoma showed a median survival of 4.7 months, with 34% of patients alive at 6 months.[11]



| Phase        | Condition(s)                         | Key<br>Findings/Status                                                     | Reference |
|--------------|--------------------------------------|----------------------------------------------------------------------------|-----------|
| Phase III    | Anaplastic Thyroid<br>Cancer         | Investigated in combination with carboplatin.                              | [4]       |
| Phase II/III | Platinum-Resistant<br>Ovarian Cancer | Terminated.                                                                | [1]       |
| Phase II     | Non-Small Cell Lung<br>Cancer        | Investigated in combination with carboplatin, paclitaxel, and bevacizumab. | [13]      |
| Phase II     | Anaplastic Thyroid<br>Carcinoma      | Well-tolerated; median survival of 4.7 months.                             | [11]      |
| Phase I      | Advanced Solid<br>Tumors             | Maximum tolerated dose determined to be 65 mg/m².                          | [12]      |

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **fosbretabulin disodium**.

# **In Vitro Tubulin Polymerization Assay**

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.

#### Materials:

• Purified tubulin (e.g., from bovine brain)



- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- Guanosine-5'-triphosphate (GTP)
- Glycerol
- Test compound (Fosbretabulin) and vehicle control (e.g., DMSO)
- Positive control (e.g., paclitaxel for stabilization, colchicine for destabilization)
- 96-well microplate (UV-transparent for turbidity, black for fluorescence)
- Temperature-controlled microplate reader

#### Procedure:

- Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.
- Add dilutions of the test compound or controls to the wells of a pre-warmed 37°C 96-well plate.
- Initiate the reaction by adding the cold tubulin polymerization mix to each well.
- Immediately place the plate in the 37°C microplate reader.
- Measure the absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm,
   Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes.

#### Data Analysis:

- Subtract the initial reading (time 0) from all subsequent readings to correct for background.
- Plot the change in absorbance/fluorescence versus time.
- Determine the maximum rate of polymerization (Vmax) and the plateau.
- Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.





Click to download full resolution via product page

Fig. 2: Tubulin Polymerization Assay Workflow.

# **Endothelial Cell Permeability Assay (Transwell Assay)**



This assay measures the integrity of an endothelial cell monolayer and its permeability to macromolecules.

Principle: Endothelial cells are cultured on a semi-permeable membrane in a Transwell insert. The passage of a fluorescently labeled high molecular weight dextran across the monolayer is measured to quantify permeability.[14][15]

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
- Cell culture medium and supplements (e.g., FBS, FGF-2, VEGF-A)
- Transwell inserts (e.g., 24-well format) collagen-coated
- FITC-Dextran (high molecular weight)
- Test compound (Fosbretabulin) and vehicle control
- Fluorescence plate reader

#### Procedure:

- Seed endothelial cells onto the collagen-coated Transwell inserts and culture until a confluent monolayer is formed.
- Treat the endothelial monolayer with the test compound or controls for a specified duration.
- Add FITC-Dextran to the upper chamber (on top of the cells).
- Incubate for a defined period to allow the dextran to pass through the monolayer into the lower chamber.
- Collect samples from the lower chamber.
- Measure the fluorescence of the solution from the lower chamber using a fluorescence plate reader.



#### Data Analysis:

- Calculate the amount of FITC-Dextran that has passed through the monolayer for each condition.
- Compare the permeability of treated cells to that of the vehicle control to determine the effect of the compound on endothelial barrier function.

### In Vivo Tumor Blood Flow Measurement

Various imaging techniques can be employed to measure the effect of fosbretabulin on tumor blood flow in preclinical models.

Principle: Dynamic imaging techniques are used to quantify blood flow and perfusion within the tumor before and after drug administration.

#### Methods:

- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides high-resolution images and quantitative data on vascular permeability and blood flow.
- Positron Emission Tomography (PET): Utilizes radiotracers like <sup>15</sup>O-labeled water or early uptake of <sup>18</sup>F-FDG to measure blood flow.[16][17]
- Laser Doppler Velocimetry: A non-invasive optical technique to measure blood flow velocity in superficial tissues.[18]
- In Vivo Red Cell Labeling and Dynamic Scintigraphy: Involves labeling red blood cells with a radioactive tracer (e.g., <sup>99m</sup>Tc) to monitor blood pool and flow.[19]

#### General Procedure:

- Establish tumors in an appropriate animal model (e.g., subcutaneous xenografts in mice).
- Perform baseline imaging to measure tumor blood flow.
- Administer fosbretabulin intravenously.



 Perform follow-up imaging at various time points post-administration (e.g., 1, 6, 24 hours) to assess changes in blood flow.

### Data Analysis:

- Quantify tumor blood flow parameters (e.g., blood volume, flow rate, permeability) from the imaging data.
- Compare post-treatment values to baseline to determine the magnitude and duration of the vascular-disrupting effect.

### Conclusion

Fosbretabulin disodium is a promising vascular disrupting agent with a well-defined mechanism of action that involves both microtubule destabilization and disruption of endothelial cell signaling. Its ability to induce rapid and selective shutdown of tumor blood flow has been demonstrated in a robust body of preclinical and clinical research. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of fosbretabulin and other novel vascular disrupting agents. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing cancer therapy through the strategic targeting of the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Fosbretabulin disodium | C18H19Na2O8P | CID 6918309 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Fosbretabulin Wikipedia [en.wikipedia.org]

## Foundational & Exploratory





- 5. Fosbretabulin (disodium) | C18H19Na2O8P | CID 56605008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Combretastatin A-4 and 3'-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosbretabulin Disodium Immunomart [immunomart.com]
- 11. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome -PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 15. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Positron emission tomography Wikipedia [en.wikipedia.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Measurement of blood supply to murine tumours using in vivo red cell labelling and dynamic scintigraphy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of fosbretabulin disodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608963#chemical-structure-and-properties-of-fosbretabulin-disodium]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com